molecular formula C12H17N B2405745 4-Methyl-2-phenylpent-3-en-2-amine CAS No. 2091073-64-0

4-Methyl-2-phenylpent-3-en-2-amine

Cat. No.: B2405745
CAS No.: 2091073-64-0
M. Wt: 175.275
InChI Key: JXTLASOSHTXGDS-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpent-3-en-2-amine is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . . This compound is characterized by its unique structure, which includes a phenyl group attached to a pentenamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylpent-3-en-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a phenylacetone derivative with a suitable amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylpent-3-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpent-3-en-2-amine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter release and uptake. The compound may interact with receptors such as dopamine and serotonin receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenylpent-3-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

4-Methyl-2-phenylpent-3-en-2-amine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound possesses a distinctive structure characterized by a pentene chain with a methyl and phenyl substituent. The synthesis typically involves the alkylation of phenylacetone derivatives with amines under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for enhanced yields.

Synthetic Route Overview

StepDescription
1 Alkylation of phenylacetone derivative with an amine
2 Use of solvents (ethanol/methanol)
3 Catalysis with Pd/C for reaction facilitation

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is known to modulate the release and uptake of neurotransmitters, particularly dopamine and serotonin, which can influence various physiological processes.

Interaction with Receptors

The compound exhibits affinity for several receptors, including:

  • Dopamine receptors: Potentially affecting mood and reward pathways.
  • Serotonin receptors: Implicated in mood regulation and anxiety modulation.

Biological Activity Studies

Research has indicated that this compound may have various biological effects, including:

Case Study: Neuropharmacological Evaluation

A study focusing on the neuropharmacological effects of this compound revealed significant modulation of serotonin levels in animal models, suggesting potential antidepressant-like effects. The compound was administered at varying doses, demonstrating dose-dependent activity.

Comparative Analysis

When compared to structurally similar compounds, such as 4-Methylmethcathinone (Mephedrone) and Methoxetamine, this compound exhibits distinct pharmacological profiles. While Mephedrone is known for its stimulant effects, 4-Methyl-2-phenylpent-3-en-2-amines' action appears more aligned with mood modulation through serotonergic pathways.

Similar Compounds Comparison

CompoundStructure SimilarityPrimary Effects
4-MethylmethcathinoneSimilar backboneStimulant effects
MethoxetamineSimilar structural featuresDissociative effects
4-Methyl-2-phenylpent-3-en-2-aminesDistinct configurationMood modulation

Research Applications

4-Methyl-2-phenylpent-3-en-2-amines' unique properties make it a candidate for further research in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing novel compounds with enhanced biological activities.
  • Pharmacology: To explore its therapeutic potential in treating mood disorders and other CNS-related conditions.

Properties

IUPAC Name

4-methyl-2-phenylpent-3-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTLASOSHTXGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C)(C1=CC=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091073-64-0
Record name 4-methyl-2-phenylpent-3-en-2-amine
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